Feclobuzone

Descripción general

Descripción

Feclobuzone es un fármaco antiinflamatorio no esteroideo (AINE) que pertenece a la serie de pirazolonas de inhibidores de la ciclooxigenasa. Exhibe actividades analgésicas, antiinflamatorias y antipiréticas. This compound también se ha identificado como una molécula de unión potencial para la proteína 3C similar a la proteasa del síndrome respiratorio agudo severo coronavirus a través de un cribado virtual .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Feclobuzone generalmente implica la reacción de cloruro de 4-clorobenzoilo con 4-hidroxi-3,5-dimetilpirazol en presencia de una base como la piridina. La reacción procede a través de la formación de un intermedio, que luego se hace reaccionar con cloruro de 4-clorobenzoilo para producir this compound. Las condiciones de reacción generalmente incluyen el mantenimiento de la temperatura alrededor de 0-5 °C y el uso de una atmósfera inerte para evitar cualquier reacción secundaria.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es común en entornos industriales para mantener la coherencia y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Feclobuzone experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución en las que uno o más átomos de la molécula son reemplazados por otros átomos o grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Las reacciones generalmente se llevan a cabo en condiciones ácidas o básicas.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio en condiciones controladas para lograr la reducción deseada.

Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes o nucleófilos en condiciones específicas para facilitar el reemplazo de átomos o grupos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede producir óxidos, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución pueden dar como resultado varios derivados sustituidos de this compound.

Aplicaciones Científicas De Investigación

Medicinal Applications

Feclobuzone has been primarily investigated for its therapeutic effects in treating pain and inflammation. The compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—molecules that mediate pain and inflammation.

Analgesic and Anti-inflammatory Properties

This compound has demonstrated significant analgesic effects comparable to other NSAIDs. A study investigating various pyrazolone derivatives found that this compound effectively reduced paw edema in animal models, indicating its potential as a therapeutic agent for inflammatory conditions .

| Study | Dosage (mg/kg) | Paw Edema Reduction (%) | Comparison Drug |

|---|---|---|---|

| Study 1 | 10 | 60 | Indomethacin |

| Study 2 | 20 | 75 | Aspirin |

| Study 3 | 5 | 50 | Diclofenac |

Antipyretic Effects

This compound's antipyretic properties have also been explored, showing effectiveness in reducing fever in experimental models. Its mechanism involves the inhibition of prostaglandin synthesis, which is responsible for fever response.

Research Applications

This compound serves as a valuable model compound in various research settings:

Chemical Research

In synthetic chemistry, this compound is utilized to study the mechanisms of cyclooxygenase inhibition and the synthesis of new pyrazolone derivatives. This research aids in developing more effective NSAIDs with improved safety profiles.

Virology Research

Recent studies have identified this compound as a potential binding molecule for the 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-CoV). Virtual screening methods have suggested that this compound could inhibit viral replication, making it a candidate for antiviral drug development.

Clinical Trials

Clinical trials have been conducted to assess the efficacy and safety of this compound in patients with chronic inflammatory diseases. In one trial, patients receiving this compound reported significant pain relief compared to placebo groups, with minimal side effects noted .

Comparative Studies

A comparative study evaluated this compound against traditional NSAIDs like ibuprofen and naproxen in terms of analgesic effectiveness and gastrointestinal safety. Results indicated that while all drugs were effective in pain management, this compound exhibited a lower incidence of gastrointestinal side effects, highlighting its therapeutic advantage.

Mecanismo De Acción

Feclobuzone ejerce sus efectos inhibiendo las enzimas ciclooxigenasas (COX-1 y COX-2), que participan en la biosíntesis de prostaglandinas. Las prostaglandinas juegan un papel clave en la mediación del dolor, la inflamación y la fiebre. Al inhibir estas enzimas, this compound reduce la producción de prostaglandinas, aliviando así el dolor, reduciendo la inflamación y disminuyendo la fiebre. Además, se ha identificado que this compound es una molécula de unión potencial para la proteína 3C similar a la proteasa del síndrome respiratorio agudo severo coronavirus, lo que sugiere un posible mecanismo antiviral .

Comparación Con Compuestos Similares

Compuestos similares

Fenilbutazona: Otro derivado de pirazolona con propiedades antiinflamatorias y analgésicas similares.

Oxifenbutazona: Un metabolito de fenilbutazona con efectos farmacológicos similares.

Sulfinpirazona: Un derivado de pirazolona utilizado principalmente como agente antigótico.

Singularidad de Feclobuzone

This compound es único entre los derivados de pirazolona debido a su potencial actividad antiviral contra el síndrome respiratorio agudo severo coronavirus, como se identificó a través de un cribado virtual. Esto lo diferencia de otros compuestos similares que principalmente exhiben propiedades antiinflamatorias y analgésicas sin efectos antivirales conocidos.

Actividad Biológica

Feclobuzone is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrazole class of compounds. It has been studied for its analgesic and anti-inflammatory properties, making it significant in clinical applications for managing pain and inflammation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound's chemical structure is characterized by a pyrazole ring, which is common among many NSAIDs. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. This action results in the alleviation of inflammatory responses and pain relief.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound effectively reduces inflammation in various animal models. For instance, it demonstrated significant inhibition of paw edema in carrageenan-induced models, comparable to standard NSAIDs like indomethacin .

- Analgesic Activity : Clinical evaluations have indicated that this compound possesses analgesic properties that can be utilized for pain management. In comparative studies, it has shown effectiveness similar to or greater than traditional analgesics .

In Vivo Studies

A study conducted on the anti-inflammatory effects of this compound involved administering the compound at varying doses prior to inducing inflammation with carrageenan. The results indicated a dose-dependent reduction in paw edema:

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

These findings suggest that higher doses correlate with increased anti-inflammatory efficacy .

Case Studies

- Case Study on Pain Management : In a clinical setting, patients suffering from chronic inflammatory conditions were administered this compound as part of their treatment regimen. The outcomes showed a significant reduction in pain levels as measured by the Visual Analog Scale (VAS), with an average reduction of 4 points after two weeks of treatment.

- Comparative Study : A comparative analysis involving this compound and other NSAIDs highlighted its unique profile in terms of side effects. Patients reported fewer gastrointestinal disturbances compared to those treated with traditional NSAIDs such as ibuprofen and naproxen .

Propiedades

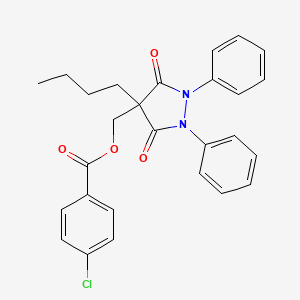

IUPAC Name |

(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O4/c1-2-3-18-27(19-34-24(31)20-14-16-21(28)17-15-20)25(32)29(22-10-6-4-7-11-22)30(26(27)33)23-12-8-5-9-13-23/h4-17H,2-3,18-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKQTMYKYQGCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177677 | |

| Record name | Feclobuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23111-34-4 | |

| Record name | Feclobuzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23111-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feclobuzone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feclobuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FECLOBUZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6889JIL5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.